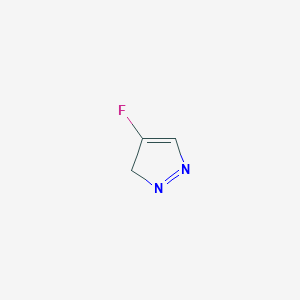

4-Fluoro-3H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one fluorine atom attached to the ring This compound is part of the pyrazole family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3H-pyrazole typically involves the reaction of hydrazine with a fluorinated precursor. One common method is the cyclocondensation of fluorinated hydrazones with carbonyl compounds under acidic or basic conditions. Another approach involves the use of fluorinated alkynes and hydrazines in the presence of a catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method is the palladium-catalyzed coupling of terminal alkynes with hydrazines and fluorinated building blocks. This method allows for the efficient production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into dihydropyrazoles.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides

Reduction: Dihydropyrazoles

Substitution: Substituted pyrazoles with various functional groups

Scientific Research Applications

4-Fluoro-3H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-3H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

4-Fluoro-3H-pyrazole can be compared with other fluorinated pyrazoles and heterocyclic compounds:

Similar Compounds: 3-Fluoropyrazole, 5-Fluoropyrazole, and fluorinated indazoles.

Uniqueness: The presence of the fluorine atom at the 4-position of the pyrazole ring distinguishes this compound from its analogs, providing unique chemical and biological properties that enhance its stability and activity.

Biological Activity

4-Fluoro-3H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is a derivative of the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the fluorine atom at the 4-position enhances its biological activity and pharmacokinetic properties. Pyrazoles are known for their ability to interact with various biological targets, leading to a wide range of therapeutic effects.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF7), cervical (HeLa), and melanoma (SKMEL28) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 10.5 | Apoptosis induction |

| This compound | HeLa | 12.3 | Cell cycle arrest |

| This compound | SKMEL28 | 9.8 | Apoptosis induction |

Antioxidant Activity

The antioxidant properties of this compound have also been extensively studied. It has been shown to scavenge free radicals and inhibit reactive oxygen species (ROS) production, which is crucial in preventing oxidative stress-related diseases.

In comparative studies, the compound demonstrated superior antioxidant capacity compared to standard reference drugs such as acetylsalicylic acid and N-acetylcysteine.

Structure-Activity Relationship (SAR)

The structural modifications in pyrazole derivatives significantly influence their biological activities. For example, variations at the 3 and 5 positions of the pyrazole ring have been linked to enhanced potency against specific cancer types and improved antioxidant properties.

Key Findings from SAR Studies

- Substituent Effects : Introduction of electron-withdrawing groups at specific positions enhances cytotoxicity.

- Ring Modifications : Alterations in the pyrazole ring can improve solubility and bioavailability.

- Fluorination : The presence of fluorine atoms increases binding affinity to biological targets, enhancing overall efficacy.

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives including this compound demonstrated its potential as an anticancer agent in glioma models. The compound inhibited the formation of neurospheres in patient-derived glioma stem cells, showing promise as a therapeutic candidate for brain tumors .

Case Study 2: Antioxidant Properties

In a comparative analysis, this compound exhibited significant inhibition of platelet aggregation and ROS production in human platelets, indicating its potential as an anti-inflammatory agent . This dual activity suggests that it could be beneficial in treating conditions associated with oxidative stress.

Properties

CAS No. |

921604-93-5 |

|---|---|

Molecular Formula |

C3H3FN2 |

Molecular Weight |

86.07 g/mol |

IUPAC Name |

4-fluoro-3H-pyrazole |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1H,2H2 |

InChI Key |

HCIQJTLKVMMNFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CN=N1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.